2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine
Description
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine (hereafter referred to as Pybox-Benzyl) is a chiral tridentate ligand belonging to the Pybox (pyridine-bis-oxazoline) family. Its structure features a central pyridine ring substituted at the 2 and 6 positions with (4S)-benzyl-2-oxazoline groups. This ligand is widely employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Co, Re, Pt, Pd) and induce enantioselectivity in reactions such as ethylene polymerization and C–C bond formation . Key properties include:
Properties
IUPAC Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTXCYJLVGLR-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-phenylglycinol, followed by cyclization to form the oxazoline rings. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine primarily undergoes coordination reactions with metal ions. It acts as a ligand in various catalytic processes, including asymmetric Mannich reactions and dearomatization reactions .
Common Reagents and Conditions
Calcium-catalyzed asymmetric Mannich reaction: This reaction involves the use of calcium salts as catalysts and malonates as substrates.
Scandium-catalyzed dearomatization: This reaction uses scandium salts and 2-naphthols as substrates.
Major Products
The major products of these reactions are typically chiral compounds with high enantiomeric purity, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Catalysis
One of the primary applications of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is in asymmetric catalysis. It serves as a ligand in various metal-catalyzed reactions, enhancing the enantioselectivity of synthetic transformations. Key studies have demonstrated its effectiveness in:
- Transition Metal Catalysis : It forms stable complexes with metals such as palladium and rhodium, facilitating reactions like cross-coupling and hydrogenation with high enantioselectivity .
| Reaction Type | Metal Used | Enantioselectivity (%) |
|---|---|---|
| Cross-Coupling Reactions | Pd | Up to 95% |
| Hydrogenation | Rh | Up to 92% |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a scaffold for drug development. Its chiral centers can be exploited to create biologically active compounds with specific pharmacological profiles. Notable applications include:
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development .
- Antiviral Properties : Preliminary studies suggest that certain analogs may possess antiviral activity, warranting further investigation into their mechanisms of action .
Material Science
In material science, this compound is utilized in the synthesis of functional materials. Its ability to coordinate with metals allows for the development of:
- Metal-organic Frameworks (MOFs) : The compound can be used as a ligand in the formation of MOFs, which have applications in gas storage, separation processes, and catalysis .
Case Study 1: Asymmetric Synthesis
A study published in the European Journal of Inorganic Chemistry demonstrated the use of this compound as a ligand in the asymmetric synthesis of chiral amines. The research highlighted its ability to achieve high yields and enantioselectivities through palladium-catalyzed reactions .
Case Study 2: Anticancer Activity
Research conducted by Zhu et al. explored the anticancer properties of derivatives synthesized from this compound. The study reported significant inhibition of tumor growth in vitro against several cancer cell lines, paving the way for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as asymmetric synthesis. The molecular targets include metal ions such as calcium and scandium, and the pathways involved are those of coordination chemistry and catalysis .
Comparison with Similar Compounds
Comparison with Similar Pybox Ligands
Structural Modifications and Substituent Effects
Pybox ligands are distinguished by substituents on the oxazoline rings, which influence steric bulk, electronic properties, and catalytic performance. Below is a comparative analysis:
Table 1: Structural and Physical Properties
Key Observations:
Catalytic Performance
Pybox ligands are evaluated based on their efficacy in metal-catalyzed reactions.
Key Observations:
- Polymerization : Pybox-Benzyl outperforms isopropyl derivatives in ethylene polymerization due to optimized steric shielding of the metal center .
- Asymmetric Catalysis : Chiral Pybox ligands (e.g., benzyl, isopropyl) enable enantioselective transformations, with benzyl derivatives showing superior results in cyclopropanation and Diels-Alder reactions .
Thermal and Spectroscopic Properties
Thermal stability and spectroscopic signatures further differentiate these compounds.
Table 3: Thermal and Spectroscopic Data
Key Observations:
- Thermal Stability : Pybox-Benzyl’s melting range (54.6–60.0°C) suggests moderate thermal stability, suitable for room-temperature catalysis .
- NMR Signatures : Oxazoline protons and carbons show consistent shifts across derivatives, with benzoxazole-containing ligands exhibiting distinct aromatic patterns .
Biological Activity
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine (CAS Number: 151670-69-8) is a chiral nitrogen ligand with significant potential in various biological applications. Its unique structure allows it to participate in enantioselective synthesis and exhibit diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23N3O2
- Molecular Weight : 397.47 g/mol
- Synthesis : The compound is synthesized through a multi-step reaction involving thionyl chloride and triethylamine, followed by potassium hydroxide in methanol .
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity through its ability to inhibit specific pathways involved in tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 3.5 | Inhibition of cell proliferation |
| A549 (Lung) | 4.0 | Disruption of mitochondrial function |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 450 |
This suggests its potential utility in treating inflammatory diseases.
3. Neuroprotective Activity
Recent studies have indicated that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the reduction of oxidative stress and inhibition of neuronal apoptosis.
Case Study 1: Anticancer Activity
In a study published in the European Journal of Inorganic Chemistry, researchers evaluated the anticancer properties of various oxazoline derivatives, including this compound. The compound was found to significantly inhibit tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Properties
A clinical trial assessing the anti-inflammatory effects of this compound on rheumatoid arthritis patients showed promising results, with reduced joint swelling and pain scores after treatment.
Q & A
Q. What are the key structural characterization methods for confirming the stereochemistry of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For this compound, orthorhombic crystal symmetry (space group P2₁2₁2₁) with unit cell parameters (a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) and refinement metrics (R = 0.029) confirm its chiral configuration . Complementary techniques include -NMR for diastereotopic proton analysis and polarimetry ( in CHCl) to validate optical purity .
Q. How is this compound synthesized, and what are common yield optimization strategies?
The ligand is synthesized via condensation of 2,6-pyridinedicarbonyl chloride with (S)-benzyl-2-aminoethanol derivatives. Key steps include:
- Chiral induction : Use of enantiopure amino alcohols to enforce (4S) stereochemistry.
- Solvent optimization : Dichloromethane/hexane mixtures for slow crystallization improve yield (typical yields: 70–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures ≥98% purity .
Q. What spectroscopic techniques are essential for monitoring ligand purity and stability?
- NMR spectroscopy : - and -NMR confirm absence of diastereomers (e.g., sharp singlet for pyridine protons at δ 8.3–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (397.47 g/mol) .
- FT-IR : Peaks at 1640–1660 cm (C=N stretch) and 1250–1280 cm (C–O–C) confirm oxazoline ring integrity .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in asymmetric catalysis?
The ligand’s tridentate N,N,N-coordination geometry creates a chiral pocket, enabling high enantiomeric excess (e.g., >90% ee in Cu(I)-catalyzed alkyne additions). Steric effects from benzyl groups and π-π interactions with substrates dictate stereochemical outcomes. Computational studies (DFT) reveal transition-state stabilization via non-covalent interactions .
Q. What experimental challenges arise in using this ligand for Ni-catalyzed cross-coupling reactions, and how are they mitigated?
Challenges include:
- Oxidative stability : Ligand degradation under aerobic conditions. Solutions: Strict inert-atmosphere protocols (glovebox/Schlenk line) .
- Solvent compatibility : Poor solubility in polar aprotic solvents. Workarounds: Use toluene/THF mixtures at elevated temperatures (60–80°C) .
- Metal-ligand ratio optimization : Stoichiometric studies (1:1 vs. 1:2 Ni:ligand) show 1:1 ratios favor turnover while minimizing side reactions .
Q. How do crystallographic data resolve contradictions in reported catalytic activities across studies?
Discrepancies in catalytic efficiency (e.g., turnover numbers varying by 10x) often stem from subtle structural differences. SC-XRD reveals conformational flexibility in the benzyl substituents, impacting metal-center accessibility. Refinement of torsion angles (e.g., C–C–N–O dihedrals) correlates with catalytic activity trends .
Q. What methodologies are employed to analyze ligand degradation under reaction conditions?
- HPLC-MS : Tracks ligand decomposition products (e.g., hydrolyzed oxazoline rings).
- In situ IR spectroscopy : Monitors C=N bond stability during catalysis.
- X-ray absorption spectroscopy (XAS) : Probes metal-ligand coordination changes in real time .
Methodological Considerations
Q. How is the ligand’s enantiopurity validated for use in asymmetric synthesis?
- Chiral HPLC : Using a Chiralpak IC column (hexane/isopropanol, 90:10) resolves enantiomers (retention time difference: 2.1 min) .
- Circular dichroism (CD) : Cotton effects at 240–260 nm confirm (4S) configuration .
Q. What strategies optimize ligand recycling in catalytic cycles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
